1,2,4,7-Tetrachloro-3H-phenoxazin-3-one
Description
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one is a polyhalogenated heterocyclic compound belonging to the phenoxazinone class. Phenoxazinones are structurally characterized by a fused benzoxazine core, which is often modified with functional groups to enhance biological or chemical properties.
Properties
CAS No. |
832733-88-7 |
|---|---|
Molecular Formula |
C12H3Cl4NO2 |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
1,2,4,7-tetrachlorophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl4NO2/c13-4-1-2-5-6(3-4)19-12-9(16)11(18)8(15)7(14)10(12)17-5/h1-3H |
InChI Key |
VMGBESXFGKGZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C(=O)C(=C(C3=N2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one can be synthesized through various organic synthesis methods. One common approach involves the chlorination of phenoxazinone derivatives under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, along with a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrachloro compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1,2,4,7-Tetrachloro-3H-phenoxazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex phenoxazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 1,2,4,7-Tetrachloro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparison with Similar Compounds
Data Tables
Research Findings
Halogenation Impact: The tetrachloro substitution in phenoxazinone likely increases lipophilicity and oxidative stability compared to non-halogenated oxazinones, enhancing membrane permeability in biological systems.
Synthetic Flexibility: Pyridazinones and naphtho-oxazinones are synthesized under mild or green conditions , suggesting that analogous methods could optimize tetrachloro-phenoxazinone production.
Bioactivity Potential: While naphtho-oxazinones demonstrate confirmed antimicrobial effects , tetrachloro-phenoxazinone’s bioactivity remains speculative but warrants investigation due to structural parallels with bioactive chlorinated heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
